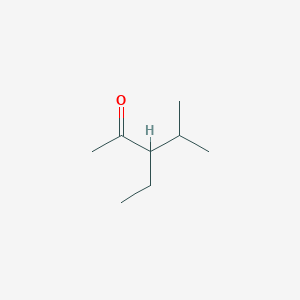

3-Isopropyl-2-pentanone

描述

Contextualization within Branched Ketone Chemistry

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their branched-chain isomers, such as 3-isopropyl-2-pentanone, exhibit distinct physical and chemical properties compared to their linear counterparts. ontosight.ai The branching in the carbon chain can influence factors like boiling point, solubility, and reactivity. ontosight.ai

The study of branched ketones is significant across various sectors, including the pharmaceutical, agrochemical, and flavor-fragrance industries. nih.gov For instance, the presence of branching can impact the biological activity of a molecule, making it a crucial consideration in drug design and development. acs.org The synthesis of branched ketones can be complex, often requiring multi-step sequences. nih.gov However, recent advancements have led to more direct and efficient catalytic methods for their production. nih.govacs.org

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors. As a specific isomer of C8H16O, its detailed characterization contributes to the fundamental understanding of structure-property relationships in organic chemistry. nih.gov The presence of an isopropyl group adjacent to the carbonyl function introduces steric and electronic effects that can influence its reactivity in various chemical transformations.

Furthermore, the study of the photochemical behavior of branched ketones like methyl isopropyl ketone has revealed reaction pathways distinct from their linear analogs, such as the potential absence of the Norrish Type II reaction. bohrium.com Investigating the photochemistry of this compound could provide further insights into these mechanisms.

From a synthetic standpoint, developing efficient and stereoselective methods to produce branched ketones like this compound is an active area of research. acs.orgnih.gov These methods are crucial for accessing chiral building blocks that are valuable in the synthesis of complex organic molecules. acs.org

Current Landscape of Research on this compound and its Analogues

Current research on this compound and its analogs is multifaceted, encompassing synthetic methodology, property characterization, and the exploration of potential applications. While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader field of branched ketone chemistry provides a strong foundation for its investigation.

Researchers are actively developing novel catalytic strategies for the synthesis of branched ketones. nih.govacs.orgacs.org These methods often aim to achieve high regioselectivity and enantioselectivity, which are critical for producing specific isomers with desired properties. acs.orgnih.gov

The study of ketone analogs is also a significant area of research. For example, the fluorinated analog, perfluoro(2-methyl-3-pentanone), is used as a fire suppression agent and electronics coolant. wikipedia.org Investigations into other analogs could reveal novel applications in materials science and other fields. The concept of "read-across" in toxicology also highlights the importance of studying analogs to predict the properties and potential hazards of related chemical structures. nih.govresearchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H16O | nih.govechemi.com |

| Molecular Weight | 128.21 g/mol | nih.govechemi.com |

| IUPAC Name | 3-ethyl-4-methylpentan-2-one | nih.gov |

| CAS Number | 71172-57-1 | nih.govechemi.com |

| InChIKey | KNCSWJHMGRXEDN-UHFFFAOYSA-N | nih.govechemi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethyl-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCSWJHMGRXEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-57-1 | |

| Record name | NSC62036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Pathways for 3 Isopropyl 2 Pentanone

Catalytic Approaches in 3-Isopropyl-2-pentanone Synthesis

Asymmetric Catalysis for Enantioselective Preparation

The structure of this compound features a chiral center at the third carbon atom, which holds the isopropyl and ethyl groups. The synthesis of enantiomerically pure forms of such α-branched ketones is a significant challenge in organic chemistry. acs.org While specific literature on the enantioselective synthesis of this compound is not extensively detailed, the preparation of its single enantiomers can be achieved by applying established modern catalytic strategies to suitable precursors. These methods primarily involve the asymmetric α-alkylation of a simpler ketone. acs.org

The development of catalytic asymmetric methods for the functionalization of ketones, particularly those with existing α-branches, has been a focus of intensive research. nih.govrsc.org Key strategies include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis.

Organocatalytic Approaches: One prominent strategy involves the reaction of a precursor ketone with a chiral amine catalyst to form a transient chiral enamine. This enamine then reacts with an alkylating agent, with the chiral catalyst directing the stereochemical outcome. For instance, a precursor like 2-pentanone could react with a chiral primary amine, such as one derived from a cinchona alkaloid, to guide the enantioselective introduction of the isopropyl group. rsc.org Similarly, highly stable imidazolidinone catalysts have proven effective in the α-allylation of cyclic ketones and could be adapted for this synthesis. nih.gov

Transition-Metal Catalysis: More recently, nickel-catalyzed methods have emerged for the direct asymmetric α-alkylation of ketones using unactivated alkyl halides. organic-chemistry.orgnih.gov This approach, often utilizing a unique bimetallic ligand, could be applied to the synthesis of this compound by the ethylation of 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) or the isopropylation of 2-pentanone. These reactions can produce chiral ketones with α-quaternary carbon stereocenters in high yields and with good enantioselectivities under mild conditions. organic-chemistry.orgnih.gov

Chiral Auxiliary-Based Methods: A traditional yet reliable method involves the use of chiral auxiliaries. For example, N-amino cyclic carbamates can be used to form chiral hydrazones from a precursor ketone. acs.org Deprotonation of this hydrazone followed by alkylation proceeds with high diastereoselectivity. The subsequent removal of the auxiliary reveals the α-alkylated ketone in high enantiomeric purity. This method is noted for its reliability and the high potential for recovery of the auxiliary. acs.org

The table below summarizes general catalytic strategies applicable to the enantioselective synthesis of α-branched ketones like this compound.

| Catalytic Strategy | Precursor Type | Alkylating Agent | Catalyst/Auxiliary Example | General Outcome |

| Organocatalysis | Acyclic Ketone (e.g., 2-Pentanone) | Isopropyl Halide | Cinchona-based Primary Amine | Enantioselective formation of the C-C bond. rsc.org |

| Nickel Catalysis | α-Enolizable Ketone | Unactivated Alkyl Halide | Nickel complex with a bimetallic ligand | High yield and good enantioselectivity for α-quaternary ketones. organic-chemistry.orgnih.gov |

| Chiral Auxiliary | Acyclic Ketone (e.g., 3-Methyl-2-butanone) | Ethyl Halide | N-Amino Cyclic Carbamate (ACC) | Excellent enantioselectivity and yield with auxiliary recovery. acs.org |

| Chiral Phosphoric Acid Catalysis | α-Branched Ketone | Michael Acceptor/Electrophile | Chiral Phosphoric Acid (e.g., TRIP) | High enantioselectivity for generating quaternary stereocenters. nih.govthieme-connect.comrsc.org |

Precursor Chemistry and Derivatization

The synthesis of this compound and its derivatives relies heavily on the strategic transformation of simpler, readily available carbonyl compounds and the subsequent chemical manipulation of the target ketone itself.

Chemical Transformations of Related Carbonyl Compounds

The carbon skeleton of this compound can be constructed through several classical organic reactions that start from less complex ketones. The primary method for such syntheses is the α-alkylation of ketone enolates.

Alkylation of Ketone Enolates: This fundamental carbon-carbon bond-forming reaction is the most direct conceptual route. The synthesis can be envisioned in two primary ways:

Isopropylation of 2-Pentanone: Treatment of 2-pentanone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature generates the corresponding enolate. Subsequent reaction with an isopropyl electrophile, like 2-bromopropane (B125204) or 2-iodopropane, introduces the isopropyl group at the C3 position.

Ethylation of 3-Methyl-2-butanone: Alternatively, one can start with 3-methyl-2-butanone (methyl isopropyl ketone). Formation of the enolate with a suitable base, followed by quenching with an ethyl halide (e.g., iodoethane), would also yield the target compound.

A related approach involves the condensation and decarboxylation sequence. For example, the reaction between methyl ethyl ketone and methanol (B129727) can be catalyzed by mixed metal oxides (ZrO₂/MnOx/ZnO) to produce both methyl isopropyl ketone and diethyl ketone (3-pentanone), which are closely related structural isomers and precursors. researchgate.net

The following table details potential precursor transformations for the synthesis of this compound.

| Precursor Carbonyl | Key Reagents | Transformation Type | Product |

| 2-Pentanone | 1. LDA or KHMDS2. Isopropyl iodide | Enolate Alkylation | This compound |

| 3-Methyl-2-butanone | 1. LDA or KHMDS2. Ethyl iodide | Enolate Alkylation | This compound |

| Pent-3-en-2-one | 1. Isopropylmagnesium bromide2. H₃O⁺ | Conjugate Addition | This compound |

| Propanoic Acid | Metal Oxide Catalyst (e.g., MnO₂) | Ketonic Decarboxylation | 3-Pentanone (B124093) (a related ketone) researchgate.net |

Synthesis of this compound Derivatives for Advanced Studies

The chemical reactivity of this compound allows it to serve as a starting material for the synthesis of more complex molecules. The primary sites of reactivity are the carbonyl group itself and the adjacent α-carbon atoms.

Reactions at the Carbonyl Group:

Reduction: The ketone functionality can be reduced to a secondary alcohol (3-isopropyl-2-pentanol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), converts the carbonyl into an alkene (3-isopropyl-2-methylenepentane), providing a route to various hydrocarbon structures.

Ketalization: In the presence of an acid catalyst, this compound can react with diols, such as ethylene (B1197577) glycol, to form cyclic ketals. google.com These ketals serve as protecting groups for the carbonyl functionality during subsequent synthetic steps. google.com

Reactions Involving the Enolate:

Silyl (B83357) Enol Ether Formation: The ketone can be converted to its corresponding silyl enol ether by treatment with a base and a silyl halide (e.g., trimethylsilyl (B98337) chloride). Silyl enol ethers are versatile intermediates in organic synthesis.

Further α-Functionalization: The formation of an enolate allows for the introduction of other functional groups at the α-position. For example, reaction of the enolate with an electrophilic halogen source can introduce a halogen atom.

The table below outlines key derivatization reactions starting from this compound.

| Reaction Type | Reagent(s) | Resulting Functional Group/Derivative Class |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (3-Isopropyl-2-pentanol) |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Ketal Formation | Ethylene Glycol, H⁺ catalyst | Cyclic Ketal google.com |

| Silyl Enol Ether Formation | 1. LDA2. TMSCl | Silyl Enol Ether |

| α-Halogenation | 1. LDA2. NBS or I₂ | α-Halo Ketone |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Isopropyl 2 Pentanone

Oxidative Transformation Pathways

The oxidation of ketones is generally less facile than that of aldehydes or primary alcohols, requiring specific conditions or reagents to proceed. For 3-isopropyl-2-pentanone, oxidative transformations primarily target the carbonyl group or the adjacent alpha-carbons.

Mechanisms of Carbonyl Oxidation

The oxidation of a ketone like this compound is a challenging transformation that typically requires strong oxidizing agents and can proceed through different mechanisms. A notable pathway for methyl ketones is the Haloform Reaction .

The Haloform reaction occurs when a methyl ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com The mechanism involves several key steps:

Enolate Formation : The hydroxide ion abstracts an acidic alpha-proton from the methyl group to form an enolate. The protons on the methyl carbon are more acidic and less sterically hindered than the proton on the tertiary alpha-carbon. masterorganicchemistry.com

Halogenation : The enolate acts as a nucleophile, attacking the diatomic halogen. This step repeats two more times until the methyl group is fully halogenated to a trihalomethyl group. masterorganicchemistry.com The acidity of the remaining alpha-protons increases with each halogenation, favoring the complete substitution on one side. masterorganicchemistry.com

Nucleophilic Attack : A hydroxide ion then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Cleavage : The intermediate collapses, and the C-C bond between the carbonyl group and the trihalomethyl group is cleaved. This is a rare instance where a carbon-based group, the trihalomethyl anion (-CX₃), functions as a leaving group due to the stabilizing inductive effect of the three halogen atoms. masterorganicchemistry.com

Proton Transfer : An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion, yielding a carboxylate salt and a haloform (CHX₃). masterorganicchemistry.com

This reaction provides a specific route to oxidatively cleave the methyl ketone moiety.

Formation of Carboxylic Acid Products through Oxidation

The oxidation of this compound can lead to the formation of carboxylic acids through carbon-carbon bond cleavage. The most direct and predictable method for this transformation is the Haloform reaction, as detailed in section 3.1.1. masterorganicchemistry.com

When this compound undergoes the Haloform reaction, the bond between the carbonyl carbon and the methyl carbon is broken. This process results in the formation of two main products:

3-Methyl-2-ethylbutanoate salt : The larger part of the molecule is converted into the salt of a carboxylic acid.

Haloform (CHX₃, where X = Cl, Br, I): The methyl group is converted into chloroform, bromoform, or iodoform. masterorganicchemistry.com

Stronger, less selective oxidation methods, such as treatment with hot, acidic potassium permanganate (B83412) (KMnO₄), can also cleave the ketone. masterorganicchemistry.com This type of oxidative cleavage breaks the carbon-carbon bonds adjacent to the carbonyl group, potentially leading to a mixture of carboxylic acids depending on which side of the carbonyl is cleaved. For an unsymmetrical ketone like this compound, this could yield a mixture of acetic acid, 2-methylpropanoic acid, and other products resulting from further oxidation.

Reduction Reactions and Hydrogenation Studies

The carbonyl group of this compound is readily reduced to a secondary alcohol, 3-isopropyl-2-pentanol. This transformation can be achieved through various methodologies, including catalytic hydrogenation and stereoselective methods using chiral catalysts or enzymes.

Stereoselective Reduction Methodologies

The reduction of the prochiral ketone this compound can yield two enantiomers of 3-isopropyl-2-pentanol. Stereoselective reduction methods are employed to produce an excess of one desired enantiomer.

One significant approach is the Meerwein-Ponndorf-Verley (MPV) reaction , which involves the reduction of a ketone using an alcohol (commonly isopropanol) as the hydride source, mediated by a metal alkoxide catalyst like aluminum isopropoxide. google.com To achieve stereoselectivity, chiral ligands or catalysts can be used. For example, chiral samarium (III) complexes have been used for the asymmetric MPV reduction of aryl alkyl ketones. google.com The enantiomeric excess achieved is often sensitive to the steric bulk of the substituents on the ketone. google.com

Enzymatic reductions offer another powerful method for stereoselective synthesis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net For example, the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus has been used to reduce various ketones. While it reduces 2-butanone (B6335102) to (R)-2-butanol, it reduces 2-pentanone to (S)-2-pentanol, indicating that the enzyme's selectivity can be highly substrate-dependent. researchgate.net The stereoselectivity of these enzymatic reactions can also be influenced by reaction conditions such as temperature. researchgate.net

| Method | Reagent/Catalyst | Key Features |

| Asymmetric MPV Reduction | Chiral Samarium (III) Complex / Isopropanol | Catalytic, uses an alcohol as the reductant. google.com |

| Asymmetric MPV Reduction | Aluminum Triisopropoxide / Chiral Diols | Auxiliary compounds induce stereoselectivity. google.com |

| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., from T. ethanolicus) | High stereoselectivity, operates under mild conditions, selectivity can depend on temperature and substrate. researchgate.net |

Catalyst Systems for Selective Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones to alcohols. This process involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst.

A variety of heterogeneous catalysts are effective for ketone hydrogenation. These systems often utilize transition metals supported on high-surface-area materials. semanticscholar.org

Nickel-based catalysts : Raney nickel is a common and effective catalyst for the hydrogenation of ketones like acetone (B3395972). semanticscholar.org Promoters such as chromium can be added to enhance activity. semanticscholar.org

Precious metal catalysts : Metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) are highly active for ketone hydrogenation. semanticscholar.org

Bimetallic and composite catalysts : Recent research has focused on developing more active and selective catalysts. For instance, a composite catalyst of ruthenium nanoparticles on activated charcoal mixed with nano-zinc oxide (n-Ru/AC/n-ZnO) showed very high selectivity (98.7%) for the gas-phase hydrogenation of acetone to isopropyl alcohol at moderate temperatures. mdpi.comresearchgate.net Similarly, Ni-Mo/γ-Al₂O₃ has been used as a robust hydrogenation catalyst. mdpi.com

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high conversion and selectivity for the desired alcohol product. mdpi.com

| Catalyst | Support | Typical Conditions | Application Example |

| Raney Nickel | - | Moderate temp/pressure (e.g., 80-160°C) | Acetone Hydrogenation semanticscholar.org |

| Palladium (Pd) | Carbon (C) | Room temperature, O₂ | Aerobic Oxidation/Reduction organic-chemistry.org |

| Ruthenium (Ru) | Activated Charcoal / ZnO | Gas-phase, 100°C, ambient pressure | Acetone to Isopropyl Alcohol mdpi.comresearchgate.net |

| Ni-Mo | γ-Al₂O₃ | 320°C, H₂ pressure | Hydrogenation of complex organics mdpi.com |

Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of this compound is principally dictated by the carbonyl functional group (C=O). This group's polarity, with a partial positive charge on the carbon atom and a partial negative charge on the more electronegative oxygen atom, establishes distinct sites for nucleophilic and electrophilic attack. wikipedia.org

Electrophilic Nature of the Carbonyl Carbon: The carbonyl carbon in this compound is electron-poor, rendering it an electrophile. libretexts.org It is susceptible to attack by a wide array of nucleophiles, which are electron-rich species. This interaction is the foundation of nucleophilic addition reactions, a primary reaction pathway for ketones. libretexts.orgmasterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the negatively charged oxygen yields the final addition product. masterorganicchemistry.com

However, the reactivity of this compound in nucleophilic additions is tempered by steric hindrance. The presence of a bulky isopropyl group and an ethyl group adjacent to the carbonyl carbon physically obstructs the approach of nucleophiles. libretexts.orgbyjus.com This steric hindrance is more significant than in less substituted ketones, making this compound generally less reactive towards nucleophilic attack compared to ketones with smaller alkyl groups. libretexts.orgmasterorganicchemistry.com For instance, reactions with sterically demanding nucleophiles, such as Grignard reagents, may proceed more slowly or favor alternative pathways like reduction or enolate formation, especially if the Grignard reagent itself is bulky. organic-chemistry.org

Nucleophilic Nature of the Carbonyl Oxygen and α-Carbons: The carbonyl oxygen, with its partial negative charge and lone pairs of electrons, acts as a nucleophile and a hydrogen-bond acceptor. wikipedia.org It can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon and facilitates reactions with weak nucleophiles. libretexts.org

Furthermore, the protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) exhibit enhanced acidity (pKa ≈ 20) compared to protons in alkanes (pKa ≈ 50). wikipedia.org This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized onto the electronegative oxygen atom. wikipedia.org this compound has two α-carbons, one on the methyl side and one on the sterically hindered isopropyl side. Deprotonation by a base leads to the formation of an enolate, which is a powerful nucleophile.

The regioselectivity of enolate formation can be controlled:

Thermodynamic Enolate: Using a small, strong, non-bulky base at higher temperatures allows for equilibrium to be established, favoring the more substituted and thermodynamically more stable enolate. masterorganicchemistry.com In this compound, this would involve deprotonation at the tertiary α-carbon.

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C) favors the rapid deprotonation of the less sterically hindered α-proton. masterorganicchemistry.combham.ac.uk For this compound, this would occur at the methyl group, forming the kinetic enolate. bham.ac.uk

These enolates can then react with various electrophiles (e.g., alkyl halides) in α-substitution reactions, leading to the formation of new carbon-carbon bonds at the α-position. jackwestin.com

Radical Reactions and Atmospheric Chemical Processes

In the atmosphere, this compound is subject to degradation primarily through reactions with photochemically generated radicals and direct photolysis. These processes are crucial in determining the atmospheric lifetime and environmental impact of the compound.

The dominant daytime degradation pathway for this compound in the troposphere is its reaction with the hydroxyl (OH) radical. The OH radical initiates the oxidation process by abstracting a hydrogen atom from the ketone, leading to the formation of a carbon-centered radical and a water molecule.

The rate of this reaction is influenced by the structure of the ketone. Due to the lack of specific experimental data for this compound, data from its structural isomer, 2-methyl-3-pentanone (B165389), can be used as a reasonable proxy. The reaction for 2-methyl-3-pentanone is:

OH + CH₃CH(CH₃)C(O)CH₂CH₃ → Products

The rate constant for this reaction has been determined experimentally. One study reported a rate constant at 298 K and a temperature-dependent expression, which are valuable for atmospheric modeling.

Table 1: Reaction Rate Constants for OH Radical with Ketone Isomers

| Ketone | Rate Constant (k) at 298 K(x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression(cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| 2-Methyl-3-pentanone | 3.49 ± 0.5 | (1.93 ± 0.08) x 10⁻¹² exp((183.2 ± 23.9)/T) | nih.gov |

| 3-Methyl-2-pentanone | 6.02 ± 0.14 | (1.05 ± 0.14) x 10⁻¹² exp((537 ± 41)/T) | nih.gov |

This table is interactive. Click on the headers to sort.

The subsequent reactions of the resulting alkyl radical in the presence of atmospheric oxygen (O₂) lead to the formation of peroxy radicals (RO₂). These radicals can then react with nitric oxide (NO) or other radical species, leading to a complex cascade of reactions that produce various smaller, oxygenated products such as formaldehyde, acetone, and 2-butanone. nih.gov These degradation products can influence local air quality and ozone formation.

In addition to reacting with OH radicals, this compound can be directly broken down by sunlight in a process called photolysis. When the ketone absorbs ultraviolet (UV) radiation, it is promoted to an electronically excited state. From this excited state, it can undergo several photochemical reactions, most notably the Norrish Type I and Type II processes.

Norrish Type I Cleavage: This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl, leading to the formation of two pairs of radicals:

Cleavage 1: CH₃C(O)• (acetyl radical) and •CH(CH(CH₃)₂)CH₂CH₃ (3-methyl-2-pentyl radical)

Cleavage 2: CH₃• (methyl radical) and •C(O)CH(CH(CH₃)₂)CH₂CH₃

These radicals will subsequently react with other atmospheric species.

Norrish Type II Reaction: This pathway is an intramolecular process that can occur if there is a hydrogen atom on the gamma (γ) carbon that is accessible for abstraction by the excited carbonyl oxygen. This leads to the formation of an enol and an alkene. For this compound, γ-hydrogen abstraction is possible from the ethyl group, which would result in the formation of ethylene (B1197577) and the enol of 3-methyl-2-butanone (B44728).

Studies on the photodecomposition of similar ketones like 2-pentanone have shown that the Norrish Type II reaction is a significant pathway, yielding acetone and ethylene. byjus.com The estimated atmospheric lifetime of perfluoro-2-methyl-3-pentanone with respect to photolysis is between 4 and 14 days, indicating that photolysis is a significant atmospheric sink for ketones of this type. msu.edulibretexts.org

Reaction Kinetics and Thermochemical Analysis

The study of reaction kinetics and thermochemistry provides quantitative data on the rates and energetic feasibility of the chemical transformations of this compound.

The rates of key atmospheric reactions are determined experimentally in laboratory settings, often using simulation chambers or flow tube reactors. For the reaction with OH radicals, relative rate methods are commonly employed. nih.gov In this technique, the decay of the target compound (this compound) is measured relative to a reference compound for which the reaction rate constant with OH is well-known.

As presented in Table 1, the rate constant for the reaction of OH radicals with 2-methyl-3-pentanone, an isomer of this compound, was determined to be (3.49 ± 0.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov Such experimentally derived rate constants are fundamental inputs for assessing the atmospheric lifetime of a compound. The atmospheric lifetime (τ) with respect to reaction with OH can be estimated using the formula:

τ = 1 / (k[OH])

where k is the reaction rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals.

The individual reaction rates and mechanisms determined experimentally are integrated into larger, complex chemical kinetic models. These models are used to simulate the behavior of chemical systems, such as the oxidation of organic compounds in the atmosphere or during combustion.

For example, detailed chemical kinetic models have been developed for the oxidation of similar ketones like 3-pentanone (B124093). scribd.com These models consist of a comprehensive set of elementary reactions describing the unimolecular decomposition of the fuel and its subsequent reactions with radicals. jackwestin.comscribd.com The rate constants for these reactions are often treated for pressure fall-off effects, particularly for unimolecular decomposition reactions. jackwestin.com The model's predictions, such as ignition delay times or species concentration profiles, are then validated against experimental data from facilities like shock tubes and jet-stirred reactors. scribd.com This iterative process of model development and validation allows for a robust understanding of the complex reaction network and the prediction of the compound's behavior under various conditions.

Advanced Spectroscopic and Chromatographic Characterization of 3 Isopropyl 2 Pentanone

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Analytical Separation and Identification

Gas chromatography is a cornerstone technique for the separation and analysis of volatile organic compounds like 3-isopropyl-2-pentanone. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for unambiguous identification and quantification. nist.gov The GC separates the compound from a mixture based on its volatility and interaction with the stationary phase of the column, while the MS provides a unique fragmentation pattern that serves as a chemical fingerprint.

Quantitative analysis of ketones, including structural analogues of this compound, has been effectively established using methods such as headspace solid-phase microextraction (HS-SPME) followed by GC-MS. rsc.org The development of a robust quantitative method for this compound involves several key steps:

Sample Preparation: Techniques like HS-SPME are employed to extract and preconcentrate the analyte from a sample matrix. For ketones, derivatization may be used to improve chromatographic behavior and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA), which reacts with the carbonyl group. nih.gov

Internal Standards: An internal standard, a compound with similar chemical properties but not present in the sample, is added in a known quantity to correct for variations in extraction and injection volume. For ketone analysis, isotopically labeled analogues (e.g., deuterated ketones) are often ideal. nih.gov

Calibration: A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Method Validation: The method's performance is validated by assessing its accuracy, precision (repeatability), linearity, and limits of detection (LOD) and quantification (LOQ). For similar ketones, quantitative methods have achieved LODs in the nanomolar range (nmol L⁻¹). rsc.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for complex samples, enabling the separation of co-eluting compounds and more accurate quantification. embrapa.br

The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, converting it to a system-independent value. It is calculated relative to the retention times of n-alkanes, which serve as reference points. researchgate.net The RI is crucial for compound identification, especially when mass spectra are similar between isomers. nist.gov

While specific experimental retention index data for this compound is not widely published, its retention behavior can be inferred by comparing it with its isomers on various stationary phases. The retention is influenced by the compound's boiling point and its polarity relative to the column's stationary phase. Generally, on a non-polar column (like a dimethyl polysiloxane), elution order correlates with the boiling point. On polar columns (like those with polyethylene (B3416737) glycol phases), polar compounds are retained longer.

The table below presents published retention indices for several isomers of this compound, demonstrating how structural differences affect retention.

| Compound | CAS Number | Stationary Phase Type | Retention Index (RI) |

|---|---|---|---|

| 2-Methyl-3-pentanone (B165389) | 565-69-5 | Non-polar | 732 nist.gov |

| 3-Methyl-2-pentanone | 565-61-7 | Non-polar | 746 |

| 4-Methyl-2-pentanone (B128772) | 108-10-1 | Non-polar | 741 |

| 2-Pentanone | 107-87-9 | Non-polar | 710 |

| 3-Pentanone (B124093) | 96-22-0 | Non-polar | 689 spectrabase.com |

| 2-Methyl-3-pentanone | 565-69-5 | Polar | 1005 nist.gov |

| 3-Methyl-2-pentanone | 565-61-7 | Polar | 957 |

| 4-Methyl-2-pentanone | 108-10-1 | Polar | 980 |

Based on its branched structure, this compound would be expected to have a distinct retention index from its linear and less-branched isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide definitive structural information. nih.govlibretexts.org

For this compound, the structure predicts a specific set of signals. Due to the chiral center at the C3 position, adjacent protons and carbon groups can be rendered diastereotopic, potentially leading to more complex spectra than a simple analysis might suggest. However, based on the primary connectivity, the following signals are expected.

| Assignment | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integrating Protons |

|---|---|---|---|---|

| -C(O)CH₃ | ¹H NMR | ~2.1 | Singlet (s) | 3H |

| -C(O)CH - | ¹H NMR | ~2.5-2.7 | Multiplet (m) | 1H |

| -CH (CH₃)₂ | ¹H NMR | ~1.8-2.0 | Multiplet (m) | 1H |

| -CH₂CH₃ | ¹H NMR | ~0.85 | Triplet (t) | 3H |

| -CH₂ CH₃ | ¹H NMR | ~1.4-1.6 | Multiplet (m) | 2H |

| -CH(CH₃ )₂ | ¹H NMR | ~0.9 | Doublet (d) | 6H |

| C =O | ¹³C NMR | >200 | N/A | N/A |

| -C(O)C H- | ¹³C NMR | ~50-60 | N/A | N/A |

| -C H(CH₃)₂ | ¹³C NMR | ~30-35 | N/A | N/A |

| -C H₂(CH₃) | ¹³C NMR | ~25-30 | N/A | N/A |

| -C(O)C H₃ | ¹³C NMR | ~25-30 | N/A | N/A |

| -CH(C H₃)₂ | ¹³C NMR | ~15-20 | N/A | N/A |

| -CH₂(C H₃) | ¹³C NMR | ~10-15 | N/A | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. up.ac.za For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) group. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850-3000 | Medium-Strong |

| C=O Stretch | Ketone | ~1715 | Strong, Sharp |

| C-H Bend | -CH₃, -CH₂- | 1350-1470 | Medium |

The IR spectrum is characterized by a very strong absorption band around 1715 cm⁻¹ due to the C=O stretching vibration. researchgate.net The region between 2850 and 3000 cm⁻¹ will show multiple bands corresponding to the C-H stretching of the ethyl and isopropyl groups.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the spectrum is often dominated by the more polarizable, symmetric vibrations of the carbon backbone. up.ac.za

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues. The molecular weight of this compound is 128.21 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation. The fragmentation of ketones is typically dominated by two main pathways: α-cleavage and McLafferty rearrangement. libretexts.orglibretexts.org

For this compound, the following fragmentation pathways are predicted:

Molecular Ion (M+•): A peak corresponding to the intact radical cation is expected at a mass-to-charge ratio (m/z) of 128.

α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.

Loss of an ethyl radical (•CH₂CH₃, 29 u) would yield an acylium ion at m/z 99.

Loss of an isopropyl radical (•CH(CH₃)₂, 43 u) would yield an acylium ion at m/z 85.

Loss of a methyl radical (•CH₃, 15 u) from the acetyl group gives a fragment at m/z 113.

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen. The hydrogens on the terminal methyl of the ethyl group are in the gamma position. Transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond results in the loss of a neutral ethene molecule (C₂H₄, 28 u), producing a prominent radical cation fragment at m/z 100.

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - CH₃]⁺ | α-Cleavage |

| 100 | [C₅H₈O]⁺• | McLafferty Rearrangement |

| 99 | [M - C₂H₅]⁺ | α-Cleavage |

| 85 | [M - C₃H₇]⁺ | α-Cleavage |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | α-Cleavage |

Comparative Analysis with Isomeric Pentanones using Advanced Techniques

Comparing the analytical data of this compound with its isomers highlights the power of modern characterization techniques. Isomers such as 2-pentanone, 3-pentanone, and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) have the same molecular weight but different structures, leading to distinct analytical signatures. rsc.orgthegoodscentscompany.com

Gas Chromatography: As shown in Table 1, isomers exhibit different retention indices due to variations in boiling point and polarity. For example, the linear 2-pentanone and 3-pentanone generally elute earlier than more branched isomers like 4-methyl-2-pentanone on many standard columns. The unique structure of this compound would give it a unique retention time, allowing its separation from these other isomers. nist.govspectrabase.com

Mass Spectrometry: The fragmentation patterns are highly distinctive. While this compound is predicted to show major fragments at m/z 100, 99, and 85, its simpler isomers show different patterns.

2-Pentanone (methyl propyl ketone) undergoes α-cleavage to produce dominant fragments at m/z 43 ([CH₃CO]⁺) and m/z 71 ([CH₃CH₂CH₂CO]⁺). chemguide.co.uk

3-Pentanone (diethyl ketone) is symmetrical, and α-cleavage leads to a prominent fragment at m/z 57 ([CH₃CH₂CO]⁺). chemguide.co.uk

3-Methyl-2-butanone (methyl isopropyl ketone) fragments to give major peaks at m/z 43 ([CH₃CO]⁺) and m/z 85 ([M-CH₃]⁺).

This comparative fragmentation allows for the unambiguous identification of each isomer within a mixture when analyzed by GC-MS. Studies on the oxidation and combustion of pentanone isomers also reveal that the position of the carbonyl group and the degree of branching significantly impact their chemical reactivity. sigmaaldrich.com

Theoretical and Computational Investigations of 3 Isopropyl 2 Pentanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-isopropyl-2-pentanone, offering a detailed view of its electronic and structural characteristics.

The electronic structure of this compound is centered around its carbonyl group (C=O). According to molecular orbital (MO) theory, the carbon and oxygen atoms of the carbonyl group are sp² hybridized. atlanticoer-relatlantique.cawikipedia.org Two of the sp² orbitals on the carbon form sigma (σ) bonds with the adjacent carbon atoms (the acetyl methyl group and the chiral center), while the third sp² orbital forms a σ bond with the oxygen atom. atlanticoer-relatlantique.ca The remaining p orbitals on the carbon and oxygen atoms overlap to create a pi (π) bond, completing the double bond. numberanalytics.comrsc.org

The carbonyl group is inherently polar due to the higher electronegativity of oxygen compared to carbon, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. wikipedia.orgnumberanalytics.com This polarity is a key determinant of the ketone's reactivity.

The highest occupied molecular orbital (HOMO) is typically one of the non-bonding orbitals (n) located on the oxygen atom, which holds its lone pair electrons. rsc.org The lowest unoccupied molecular orbital (LUMO) is the antibonding π* orbital of the carbonyl group. numberanalytics.comrsc.org The energy difference between the HOMO and LUMO is crucial for predicting the molecule's behavior in chemical reactions, particularly its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon. numberanalytics.com

Table 1: General Molecular Orbital Characteristics of Ketones

| Orbital Type | Description | Role in Reactivity |

|---|---|---|

| HOMO (n) | Highest Occupied Molecular Orbital, located on the oxygen atom. rsc.org | Source of electrons in some reactions, contributes to basicity. |

| LUMO (π)* | Lowest Unoccupied Molecular Orbital, associated with the C=O group. numberanalytics.comrsc.org | Accepts electrons from incoming nucleophiles. numberanalytics.com |

| π | Bonding orbital of the C=O double bond. rsc.org | Contributes to the strength and geometry of the carbonyl group. |

| σ | Bonding orbitals forming the molecular framework. atlanticoer-relatlantique.ca | Define the primary structure and connectivity of the atoms. |

Due to the presence of a sterically demanding isopropyl group adjacent to the carbonyl, this compound can exist in several conformations arising from rotation around the C-C single bonds. Geometry optimization calculations, often performed using Density Functional Theory (DFT) methods, are employed to determine the most stable three-dimensional structures of the molecule. nih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles for the lowest energy conformers. For sterically hindered ketones, conformational analysis is critical as the accessibility of the carbonyl carbon to attacking reagents is highly dependent on the molecule's preferred shape. nih.govresearchgate.net Studies on similar hindered ketones have shown that certain conformers can be significantly lower in energy, dictating the stereochemical outcome of reactions. nih.gov The bulky isopropyl and ethyl groups on the chiral carbon atom create a complex conformational landscape, where the lowest energy conformers will seek to minimize steric strain. researchgate.net

Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting the infrared (IR) spectrum of this compound. These calculations, typically performed after geometry optimization, can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. davuniversity.org

By comparing the calculated spectrum with experimental data, a detailed assignment of the observed absorption bands to specific molecular motions (stretching, bending, rocking) can be achieved. For this compound, key predicted vibrational modes would include:

C=O Stretch: A strong absorption band characteristic of ketones. For saturated acyclic ketones, this typically appears in the 1715 cm⁻¹ region. libretexts.org

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the alkyl groups. libretexts.org

C-H Bending: Vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups, which appear in the fingerprint region (around 1350-1470 cm⁻¹). The isopropyl group is expected to show characteristic bending vibrations. davuniversity.org

Discrepancies between calculated and experimental frequencies can occur, and scaling factors are often applied to the computed frequencies to improve agreement with experimental results. nist.gov

Table 2: Predicted and Typical Experimental IR Frequencies for Ketone Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Characteristics for this compound |

|---|---|---|

| C=O Stretch | 1705-1725 libretexts.org | Strong, sharp peak around 1715 cm⁻¹. |

| sp³ C-H Stretch | 2850-3000 libretexts.org | Multiple strong to medium bands. |

| CH₃/CH₂ Bending | 1350-1470 libretexts.org | Complex absorptions in the fingerprint region. |

| Isopropyl Group Bending | ~1370 and ~1385 davuniversity.org | Two distinct bands indicating the gem-dimethyl structure. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound by simulating the movements of its atoms at a given temperature. researchgate.net

These simulations can reveal the relative populations of different conformers and the energy barriers to rotation between them. researchgate.net For a molecule like this compound, MD can illustrate how the bulky alkyl groups move and interact, influencing the accessibility of the carbonyl group. This is particularly relevant for understanding its reactivity in solution, where solvent molecules also play a dynamic role.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound.

For any proposed reaction mechanism, such as nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state (TS) structure. acs.orgnih.gov The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. openstax.org

By calculating the energies of the reactants, transition state, and products, a potential energy surface (PES) for the reaction can be constructed. The PES provides a visual representation of the energy changes that occur as the reaction progresses. The activation energy (the energy difference between the reactants and the transition state) can be calculated from the PES, offering a quantitative prediction of the reaction's feasibility and kinetics. openstax.orgresearchgate.net For reactions like the aldol (B89426) reaction or Grignard additions, transition state analysis can explain the observed stereoselectivity by comparing the energies of different diastereomeric transition states. acs.org For sterically hindered ketones, the calculations would likely show a higher activation energy for nucleophilic attack compared to less hindered ketones like acetone (B3395972). libretexts.org

Computational Studies of Degradation Pathways

Computational studies provide significant insights into the degradation pathways of organic compounds. While specific research focusing exclusively on this compound is limited, broader studies on related ketones and alcohols offer a foundational understanding of the likely decomposition mechanisms.

Theoretical investigations into the decomposition and isomerization reactions of pentanol (B124592) radicals, for instance, are crucial for understanding the subsequent reactions that determine fuel consumption under various conditions. univ-orleans.fr For pentan-2-ol radicals, which share a similar carbon skeleton with this compound, studies have shown that their formation primarily occurs through hydrogen atom abstraction by radicals such as H, CH3, and OH. univ-orleans.fr The subsequent decomposition and isomerization reactions are key in describing fuel conversion and product selectivity. univ-orleans.fr

For example, in the decomposition of pentanol2-2 (W1) radicals, the most dominant products are the ethyl radical and CH2=COHCH3, with a barrier of 28.6 kcal/mol. univ-orleans.fr The formation of 2-pentanone and a hydrogen atom from the same radical has a higher barrier of 32.1 kcal/mol, making it a less competitive pathway. univ-orleans.fr In the case of pentanol2-3 (W2) radicals, the major products are 2-pentene (B8815676) + OH, with a barrier height of 26.3 kcal/mol. univ-orleans.fr The isomerization of the pentanol2-3 radical is less likely due to high barrier heights. univ-orleans.fr

Furthermore, computational studies on the gas-phase recombination reactions of peroxyl radicals (RO2•) are relevant, as these are key intermediates in the atmospheric oxidation of volatile organic compounds. acs.org The formation and decomposition of tetroxide intermediates (RO4R') have been studied for various atmospherically relevant primary and secondary peroxyl radicals, including the i-propylperoxyl radical. acs.org These studies demonstrate that the decomposition into a triplet pair of alkoxyl radicals and triplet molecular oxygen is an exergonic and likely main reaction pathway. acs.org

While direct computational data on the degradation of this compound is not available in the provided search results, the principles from these related studies can be applied to hypothesize its degradation. The presence of tertiary hydrogens at the isopropyl group and secondary hydrogens on the ethyl group provides multiple sites for hydrogen abstraction, leading to a variety of radical intermediates and subsequent decomposition products.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. These models are instrumental in predicting the properties of compounds that have not been synthesized or for which experimental data is unavailable. primescholarslibrary.org

QSPR studies have been successfully applied to predict various properties of organic compounds, including the standard enthalpy of formation (ΔHf°). In one such study, a QSPR model based on genetic algorithm-multivariate linear regression (GA-MLR) was developed to predict the ΔHf° for a large set of 1115 organic compounds. mdpi.comsemanticscholar.org The model utilizes molecular descriptors calculated solely from the chemical structure. semanticscholar.org For the training set of 892 compounds, the model showed a high correlation coefficient (R² = 0.9830), and for the test set of 223 compounds, the squared cross-validated coefficient (Qext²) was 0.9894, indicating strong predictive power. mdpi.com

Although this compound was not explicitly included in the dataset of this particular study, its isomer, 3-methyl-2-pentanone, was. The experimental and predicted values for the heat of formation of several ketones from this study are presented below to illustrate the application of QSPR.

| Compound | Experimental ΔHf° (kJ/mol) | Predicted ΔHf° (kJ/mol) | Residual (kJ/mol) |

|---|---|---|---|

| 3-Methyl-2-pentanone | -323.8 | -307.18 | 16.62 |

| 2-Hexanone | -322.01 | -307.18 | 14.83 |

| 3-Hexanone | -320.2 | -307.18 | 13.02 |

| 3-Heptanone | -348.6 | -334.06 | 14.54 |

| 4-Heptanone | -346.2 | -334.06 | 12.14 |

This table presents data for ketones structurally similar to this compound to demonstrate the utility of QSPR models. mdpi.comsemanticscholar.org

The development of such QSPR models typically involves:

Drawing and pre-optimizing the chemical structures of the compounds. semanticscholar.org

Calculating a wide range of molecular descriptors. semanticscholar.org

Using statistical methods like multiple linear regression (MLR) and genetic algorithms to select the most relevant descriptors and build the predictive model. primescholarslibrary.orgmdpi.com

These studies underscore the potential of QSPR to reliably estimate the physicochemical properties of this compound, which is crucial for chemical process design and optimization. primescholarslibrary.org

Cheminformatics and Database Integration for Predictive Modeling

Cheminformatics is a field that combines chemistry, computer science, and information technology to analyze chemical data. researchgate.net It plays a critical role in modern chemical research by enabling the management of large chemical databases, virtual screening of compounds, and the development of predictive models for various chemical and biological properties. researchgate.netnih.gov

The integration of cheminformatics tools and databases is fundamental for building robust predictive models, such as the QSPR models discussed previously. The process generally follows a computational workflow: nih.gov

Feature Extraction : Chemical structures are encoded into numerical descriptors or "fingerprints" that represent their key features. nih.gov

Feature Selection : Unsupervised learning techniques can be employed to identify the most relevant descriptors and reduce the dimensionality of the data. nih.gov

Model Training : Supervised machine learning algorithms, such as regression analysis, neural networks, and random forests, are trained on datasets of known compounds to learn the relationship between the chemical features and the property of interest. nih.gov

This approach allows for the development of models that can predict the properties of new or unstudied compounds like this compound. chim.it The adaptive nature of these models means they can be continually improved as more experimental data becomes available. chim.it

Several public and private databases are central to these efforts. PubChem, for instance, provides a vast collection of chemical information, including structures, properties, and links to literature. nih.gov The integration of such databases with computational toolkits allows researchers to mine this data for developing and validating predictive models. data.gov For example, datasets of known transformation products of various chemicals can be used to train models that predict the degradation pathways of other compounds. data.gov

The challenges in this field include ensuring data quality and the need for significant computational resources. researchgate.net However, the continued development of machine learning techniques and the growth of chemical databases promise to further enhance the power of predictive modeling in chemistry. researchgate.netnih.gov

Environmental Chemical Fate and Atmospheric Degradation of 3 Isopropyl 2 Pentanone

Atmospheric Degradation Pathways and Byproduct Formation

Once released into the atmosphere, 3-isopropyl-2-pentanone is subject to several degradation processes, primarily initiated by sunlight. These processes transform the parent compound into various smaller, often more oxidized, byproducts.

The primary atmospheric degradation pathway for ketones is photolysis, a process driven by the absorption of ultraviolet (UV) radiation from the sun. Aliphatic ketones, such as this compound, can undergo characteristic photochemical reactions known as Norrish Type I and Norrish Type II cleavage.

Norrish Type I Cleavage: This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this would result in the formation of two radical fragments. The primary dissociation is expected to occur at the bond between the carbonyl carbon and the isopropyl group, which is a more substituted and stable radical. This process yields an acetyl radical (CH₃CO•) and a 3-ethyl-4-methyl-pentyl radical. These highly reactive radical intermediates will subsequently participate in further atmospheric reactions.

Norrish Type II Cleavage: This intramolecular process can occur if the ketone possesses a hydrogen atom on the gamma-carbon (γ-hydrogen). This compound has accessible γ-hydrogens on the ethyl group. The reaction proceeds via a six-membered ring transition state, leading to the formation of an enol and an alkene. For this compound, this pathway would be expected to yield acetone (B3395972) and 1-ethyl-2-methylpropene. Studies on the photolysis of 2-pentanone have demonstrated the occurrence of this type of decomposition to form acetone and ethylene (B1197577). cdnsciencepub.comlookchem.com

The relative importance of these two photolytic pathways is dependent on factors such as temperature and the specific wavelength of light. lookchem.combohrium.com Additionally, vapor-phase this compound is expected to be degraded in the atmosphere through reactions with photochemically-produced hydroxyl (OH) radicals. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For many organic compounds, this is a significant degradation pathway in aquatic environments. However, aliphatic ketones are generally considered to be resistant to hydrolysis under typical environmental conditions (pH 4-9).

Specific experimental data on the hydrolytic stability of this compound is not available in the reviewed literature. However, studies on analogous compounds, such as the highly fluorinated perfluoro-2-methyl-3-pentanone, have shown that the rate of hydrolysis is extremely slow and not considered an important environmental fate process. acs.orgnih.govacs.org While the fluorine atoms in this analog significantly alter its chemical properties, the fundamental stability of the ketone functional group to hydrolysis remains. Therefore, it is anticipated that hydrolysis would not be a significant degradation pathway for this compound in environmental compartments.

Hydration involves the addition of a water molecule to a compound without cleaving it. For ketones, this can lead to the formation of a geminal diol (a molecule with two hydroxyl groups on the same carbon atom). The equilibrium for this reaction for simple ketones generally lies far to the side of the ketone, meaning the hydrated form is not stable or abundant.

There is no specific research available on the hydration pathways for this compound. Computational studies on perfluoro-2-methyl-3-pentanone have determined that hydration to form a geminal diol is not an important environmental fate. acs.orgnih.govacs.org It is expected that for a non-fluorinated ketone like this compound, this pathway would be even less significant and is not considered environmentally relevant.

Environmental Compartmentalization and Transport Modeling

The distribution of a chemical in the environment can be predicted using multimedia environmental fate models. These models use the physicochemical properties of a substance to estimate its partitioning among environmental compartments like air, water, soil, and sediment.

Multimedia fate models, often based on the concept of fugacity (the "escaping tendency" of a chemical), such as the SimpleBox model, are used to predict the environmental distribution of chemicals. researchgate.netrsc.org These models perform mass balance calculations, considering inputs (emissions) and losses from transport and degradation. cyf-kr.edu.pl

While no specific applications of these models to this compound have been found in the literature, a hypothetical assessment can be made based on its physical properties available from databases like PubChem. nih.gov

Table 1: Physicochemical Properties of this compound for Environmental Modeling

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₈H₁₆O | - |

| Molecular Weight | 128.21 g/mol | Influences diffusion and transport rates. |

| logKow (Octanol-Water Partition Coefficient) | 2.1 (Computed) nih.gov | Suggests a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Vapor Pressure | Not available | A key parameter for air-water and air-soil partitioning. Similar ketones have moderate volatility. nih.gov |

| Water Solubility | Not available | Crucial for determining concentration in the aqueous phase. Ketones of similar size have limited solubility. wikipedia.org |

Based on these general properties, a Level I fugacity model would likely predict that this compound would partition between the air and water compartments, with some association with soil and sediment due to its moderate logKow. rsc.org Without complete data, a definitive modeling outcome cannot be generated.

Degradation Products and Their Chemical Characterization

The byproducts of degradation are critical to understanding the full environmental impact of a chemical. As noted, specific experimental studies identifying and characterizing the degradation products of this compound are lacking. However, based on the established photolytic degradation pathways for ketones, a list of potential products can be proposed.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products | Chemical Formula | Notes |

|---|---|---|---|

| Norrish Type I | Acetyl Radical | CH₃CO• | Highly reactive, will likely lead to peroxyacetyl nitrate (B79036) (PAN) or acetic acid in the atmosphere. |

| 3-Ethyl-4-methyl-pentyl Radical | C₈H₁₇• | Will react with atmospheric oxygen to form peroxy radicals, leading to further oxidation products. | |

| Norrish Type II | Acetone | C₃H₆O | A common, volatile organic compound. cdnsciencepub.com |

| 1-Ethyl-2-methylpropene | C₆H₁₂ | An alkene that will be rapidly degraded by ozone and OH radicals in the atmosphere. |

| OH Radical Reaction | Various Carbonyls and Carboxylic Acids | - | Reaction with OH can abstract hydrogen atoms, leading to a cascade of oxidation reactions forming smaller, more oxidized compounds. |

The characterization of these products would typically be performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in controlled chamber studies. bohrium.com Such research is essential for a complete environmental risk assessment of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Ethyl-2-methylpropene |

| 2-Pentanone |

| This compound |

| Acetic Acid |

| Acetone |

| Ethylene |

| Perfluoro-2-methyl-3-pentanone |

Advanced Applications and Industrial Chemical Process Roles of 3 Isopropyl 2 Pentanone

Role as an Intermediate in Organic Synthesis

The utility of ketones as intermediates in organic synthesis is a cornerstone of modern chemistry. researchgate.net For a compound like 3-Isopropyl-2-pentanone, its role would be defined by the steric hindrance around the carbonyl group, which can offer unique selectivity in certain reactions.

Although no specific pharmaceutical precursors have been documented as being directly synthesized from this compound, the synthesis of optically active tertiary alcohols is a crucial step in the production of many pharmaceutical compounds. The asymmetric addition of alkyl groups to ketones is a key method for creating these chiral centers. sumitomo-chem.co.jp Given its structure, this compound could serve as a prochiral substrate in such reactions. The development of catalytic asymmetric additions to sterically hindered ketones is an active area of research, aiming to produce enantiomerically pure tertiary alcohols which are valuable pharmaceutical intermediates. nih.gov

The synthesis of sterically hindered amines, another important class of compounds in the pharmaceutical industry, can be achieved through the direct reductive amination of ketones. rsc.org The bulky nature of this compound could be advantageous in directing the stereochemical outcome of such reactions, leading to the formation of specific stereoisomers of complex amine-containing molecules.

Table 1: Potential Reactions of this compound in the Synthesis of Fine Chemicals

| Reaction Type | Potential Product Class | Significance |

| Asymmetric Alkylation | Chiral Tertiary Alcohols | Key intermediates for pharmaceuticals with specific stereochemistry. |

| Reductive Amination | Sterically Hindered Amines | Important structural motifs in various bioactive molecules. |

| Aldol (B89426) Condensation | β-Hydroxy Ketones | Versatile intermediates for the synthesis of complex organic molecules. |

This table represents potential applications based on the general reactivity of sterically hindered ketones, as direct research on this compound is not widely available.

Ketones are fundamental building blocks in the synthesis of complex organic molecules. researchgate.net The steric hindrance in this compound can be exploited to control the regioselectivity and stereoselectivity of carbon-carbon bond-forming reactions. For instance, in aldol reactions, the bulky isopropyl group could favor the formation of one diastereomer over another.

While there are no specific examples in the literature of this compound being used in the total synthesis of a natural product, its structural motif could be incorporated into larger, more complex molecules. The synthesis of α-heterosubstituted ketones, which are important substructures in many biologically active compounds, often starts from ketone precursors. rsc.org Methodologies developed for the functionalization of sterically hindered ketones could be applicable to this compound to generate novel building blocks for drug discovery and materials science.

Catalytic Agent or Co-catalyst in Chemical Reactions

The direct use of simple ketones as catalysts or co-catalysts is not a widespread strategy in organic synthesis. However, ketones can be precursors to ligands for metal catalysts. For instance, β-diketones, which can be synthesized from simpler ketones, are well-known ligands in coordination chemistry. While there is no evidence of this compound being used in this capacity, the synthesis of sterically hindered β-diketone ligands is an area of interest for developing novel catalysts.

Furthermore, in some specific reactions, ketones have been shown to act as hydantoin (B18101) equivalents or participate in co-catalytic cycles, but these are highly specialized examples and there is no indication of this compound being used in this manner. The catalytic activity of a related compound, 3-pentanone (B124093), has been studied in the context of its synthesis via ethylene (B1197577) hydroformylation using a single-atom Ru catalyst. rsc.org

Research in Polymer Chemistry: Monomer or Initiator Roles

The role of ketones in polymer chemistry is multifaceted. Certain vinyl ketones can act as monomers in polymerization reactions. The polymerization of vinyl ketones can be achieved through various methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers. researchgate.net Research in this area has focused on vinyl ketones with various substituents, and the presence of bulky groups can influence the polymerization process and the properties of the resulting polymer. nih.gov

While this compound itself is not a vinyl ketone and therefore would not directly act as a monomer in the same way, it could potentially be chemically modified to introduce a polymerizable group.

Regarding the role of initiators, radical polymerization is often initiated by compounds that can generate free radicals. wikipedia.org While some ketones can undergo photochemical reactions that generate radicals, they are not typically used as primary initiators in industrial polymerization processes. More common initiators include peroxides and azo compounds. tcichemicals.com There is no literature to suggest that this compound has been investigated or used as a polymerization initiator.

Table 2: Summary of Potential Roles of this compound in Industrial Processes

| Industrial Process Role | Plausibility | Rationale based on Structurally Similar Compounds |

| Intermediate for Fine Chemicals | High | Sterically hindered ketones are valuable precursors for chiral alcohols and amines. |

| Building Block for Complex Molecules | High | The steric bulk can be used to control selectivity in C-C bond formation. |

| Catalytic Agent/Co-catalyst | Low | Simple ketones are not common catalysts, though they can be precursors to ligands. |

| Monomer in Polymer Chemistry | Low (requires modification) | Would need to be converted to a vinyl ketone or other polymerizable derivative. |

| Initiator in Polymer Chemistry | Very Low | Not a typical structure for a radical polymerization initiator. |

This table provides a speculative overview based on established chemical principles and the behavior of analogous compounds, given the absence of direct research on this compound.

Future Research Directions and Unexplored Avenues for 3 Isopropyl 2 Pentanone

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of environmentally benign and efficient methods for synthesizing chemicals. proquest.comacs.org For 3-Isopropyl-2-pentanone, future research should focus on moving beyond traditional synthetic pathways, which may involve harsh conditions or generate significant waste.

Key research objectives in this area include:

Biocatalytic Synthesis: Investigating the use of enzymes or whole-cell systems to produce this compound. acs.org Biocatalysis often occurs under mild conditions in aqueous media, offering a sustainable alternative to conventional organic synthesis. acs.org

Continuous Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. This approach can offer improved safety, efficiency, and scalability compared to batch processing. researchgate.net

Catalytic Routes from Renewable Feedstocks: Exploring catalytic pathways that utilize renewable starting materials to produce this compound, thereby reducing reliance on fossil fuels.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste generation.

A comparative analysis of potential synthetic routes could be guided by the following parameters:

| Synthetic Route | Key Features | Potential Advantages | Research Challenges |

| Biocatalysis | Use of enzymes or microorganisms. | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, and process optimization. |

| Continuous Flow | Reaction occurs in a continuously flowing stream. | Enhanced heat and mass transfer, improved safety, ease of automation. researchgate.net | Reactor design, catalyst immobilization, and process control. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Reduced carbon footprint, improved sustainability. | Development of efficient conversion pathways, feedstock availability. |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of a ketone is largely dictated by the electronic and steric environment of its carbonyl group. khanacademy.orgwikipedia.org The isopropyl group adjacent to the carbonyl carbon in this compound introduces significant steric hindrance, which likely influences its reactivity in unique ways compared to less hindered ketones. nih.govreddit.com

Future research should aim to:

Explore Sterically Hindered Reactions: Investigate nucleophilic addition reactions where the bulky isopropyl group can lead to unusual stereochemical outcomes. nih.gov Understanding how steric hindrance directs the approach of nucleophiles is crucial for predicting and controlling reaction products. khanacademy.orgnih.gov

Discover Novel Catalytic Transformations: Identify new catalysts that can overcome the steric hindrance of this compound and facilitate novel transformations. This could include developing catalysts for asymmetric synthesis, leading to chiral products.

Investigate Photochemical Reactivity: Study the behavior of this compound under photochemical conditions to uncover potential for novel light-induced reactions and applications in photochemistry.

Map Degradation Pathways: Elucidate the chemical and biological degradation pathways of this compound to understand its stability and potential for transformation in various environments.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The ability to detect and quantify trace levels of chemical compounds is essential for applications ranging from environmental monitoring to quality control. restek.comrsc.org For this compound, the development of highly sensitive and selective analytical methods is a key area for future research.

Promising research directions include:

Development of Novel Sensors: Creating new chemical sensors, potentially based on ionophores or other selective molecules, for the rapid and real-time detection of this compound vapors or in solution. researchgate.net

Hyphenated Chromatographic Techniques: Optimizing and applying advanced hyphenated techniques, such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS), for the separation and identification of this compound in complex matrices.

Advanced Spectroscopic Methods: Utilizing advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, for detailed structural elucidation and quantification. mdpi.com

High-Throughput Screening Assays: Designing high-throughput fluorescence-based assays for the rapid detection of this compound, which could be valuable in industrial process monitoring and biological studies. nih.gov

A comparison of potential analytical techniques for trace analysis is presented below:

| Technique | Principle | Potential Advantages for this compound | Areas for Research |

| GCxGC-MS | Two-dimensional gas chromatography coupled with mass spectrometry. | High-resolution separation from complex mixtures, sensitive detection. | Method development for specific sample types, data analysis optimization. |

| Chemical Sensors | Selective binding of the analyte to a sensor molecule. researchgate.net | Real-time monitoring, portability. researchgate.net | Development of highly selective and sensitive sensor materials. |

| HPLC with Derivatization | High-performance liquid chromatography following chemical derivatization. restek.com | Improved detection of carbonyl compounds. restek.com | Optimization of derivatization reactions for this compound. |

In-depth Computational Studies of Complex Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. For this compound, in-depth computational studies can offer insights that are difficult to obtain through experimental methods alone.

Future computational research should focus on: